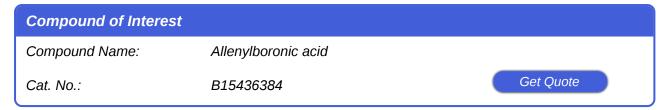


Application Notes and Protocols for Copper- Catalyzed Allenylboronic Acid Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **allenylboronic acid**s and their derivatives using copper catalysis. **Allenylboronic acid**s are versatile reagents in organic synthesis, serving as precursors to a variety of valuable compounds, including homopropargylic alcohols and amines. The following application notes summarize key methods, offering detailed experimental procedures, quantitative data on substrate scope, and a visual representation of the general experimental workflow.

Introduction

Copper-catalyzed methods for the synthesis of **allenylboronic acid**s have emerged as powerful and efficient strategies. These approaches offer mild reaction conditions and good functional group tolerance, making them attractive for applications in medicinal chemistry and materials science. This document outlines three prominent copper-catalyzed methods for the preparation of **allenylboronic acids** and their esters:

- From Propargylic Carbonates: A versatile method for the synthesis of tri- and tetrasubstituted
 allenylboronic acids.[1][2]
- From Propargyl gem-Dichlorides: An efficient route to chloro-substituted allenylboronate derivatives.[3][4]



 Via Enantioselective Hydroboration of Enynes: A method to access enantioenriched allenyl boronates.[5][6][7][8]

Data Summary

The following tables summarize the substrate scope and yields for the different coppercatalyzed methods for synthesizing **allenylboronic acids** and their derivatives.

Table 1: Synthesis of Allenylboronic Acids from Propargylic Carbonates

Substrate (Propargylic Carbonate)	Product (Allenylboronic Acid)	Yield (%)
Tertiary Propargylic Carbonate (Aryl Substituted)	Trisubstituted Allenylboronic Acid	up to 95%
Tertiary Propargylic Carbonate (Alkyl Substituted)	Trisubstituted Allenylboronic Acid	High
Secondary Propargylic Carbonate	Disubstituted Allenylboronic Acid	Moderate

Data synthesized from literature reports.[1][9]

Table 2: Synthesis of Chloro-Substituted Allenyl-Bdan from Propargyl gem-Dichlorides

Substrate (Propargyl gem- Dichloride)	Product (Chloro- substituted Allenyl-Bdan)	Yield (%)
Aryl Substituted	Chloro-substituted Allenyl- Bdan	up to 75%
Alkyl Substituted	Chloro-substituted Allenyl- Bdan	Good

Bdan = 1,8-diaminonaphthalene-derived boron reagent. Data synthesized from literature reports.[3]



Table 3: Enantioselective Synthesis of Allenyl Boronates via Hydroboration of Enynes

Substrate (1,3- Enyne)	Ligand	Product (Allenyl Boronate)	Yield (%)	ee (%)
Terminal Aromatic Enyne	(S,S)-Ph-BPE	Chiral Allenyl Boronate	High	High
Terminal Aliphatic Enyne	(S,S)-Ph-BPE	Chiral Allenyl Boronate	Good	High
Internal Enyne	Chiral Ligand	Chiral Allenyl Boronate	Moderate	Moderate

ee = enantiomeric excess. Data synthesized from literature reports.[6][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Allenylboronic Acids from Propargylic Carbonates

This protocol is based on the copper-catalyzed borylation of propargylic carbonates.[1]

Materials:

- Propargylic carbonate (0.10 mmol, 1.0 equiv)
- Diboronic acid (0.15 mmol, 1.5 equiv)
- Mesitylcopper(I) (0.01 mmol, 0.1 equiv)
- Trimethyl phosphite (P(OMe)₃) (0.02 mmol, 0.2 equiv)
- Ethylene glycol (0.30 mmol, 3.0 equiv)
- 3 Å Molecular Sieves
- Methanol (MeOH), anhydrous (1 mL)



Procedure:

- To an oven-dried reaction vial containing a magnetic stir bar, add the propargylic carbonate (0.10 mmol), diboronic acid (0.15 mmol), mesitylcopper(I) (0.01 mmol), and 3 Å molecular sieves.
- Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous methanol (1 mL) via syringe.
- Add trimethyl phosphite (0.02 mmol) and ethylene glycol (0.30 mmol) to the reaction mixture at room temperature.
- Cool the reaction mixture to -10 °C and stir for 24 hours.
- Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired allenylboronic acid.

Protocol 2: Synthesis of Chloro-Substituted Allenyl-Bdan from Propargyl gem-Dichlorides

This protocol describes the synthesis of chloro-substituted allenyl-Bdan derivatives.[3]

Materials:

- Propargyl gem-dichloride (0.2 mmol, 1.0 equiv)
- pinB-Bdan (bis(pinacolato)diboron with 1,8-diaminonaphthalene)
- Sodium methoxide (NaOMe) (0.24 mmol, 1.2 equiv)



- Copper(I) bromide (CuBr) (0.01 mmol, 0.05 equiv)
- · Methanol (MeOH), anhydrous

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the propargyl gem-dichloride (0.2 mmol), pinB-Bdan, and copper(I) bromide (0.01 mmol).
- Add anhydrous methanol.
- Cool the mixture to 0 °C in an ice bath.
- Add sodium methoxide (0.24 mmol) portion-wise to the reaction mixture.
- Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract with an appropriate organic solvent.
- Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the chloro-substituted allenyl-Bdan product.

Protocol 3: Enantioselective Synthesis of Allenyl Boronates via CuH-Catalyzed Hydroboration of Enynes

This protocol outlines a general procedure for the enantioselective synthesis of allenyl boronates.[6]

Materials:

- 1,3-Enyne (0.2 mmol, 1.0 equiv)
- HBPin (pinacolborane) (0.28 mmol, 1.4 equiv)
- Copper(II) chloride (CuCl₂) (0.01 mmol, 0.05 equiv)



- (S,S)-Ph-BPE (chiral bisphosphine ligand) (0.012 mmol, 0.06 equiv)
- Potassium tert-butoxide (KOtBu) (0.04 mmol, 0.2 equiv)
- Tetrahydrofuran (THF), anhydrous (1 mL)

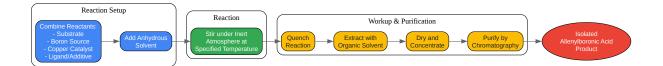
Procedure:

- In a glovebox, add CuCl₂ (0.01 mmol) and (S,S)-Ph-BPE (0.012 mmol) to an oven-dried vial.
- Add anhydrous THF (0.5 mL) and stir the mixture for 30 minutes at room temperature to form the catalyst complex.
- In a separate vial, dissolve the 1,3-enyne (0.2 mmol) and KOtBu (0.04 mmol) in anhydrous THF (0.5 mL).
- Add the enyne solution to the catalyst mixture.
- Add HBPin (0.28 mmol) to the reaction mixture at room temperature.
- Stir the reaction until complete consumption of the starting material (monitored by GC-MS).
- Remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain the enantioenriched allenyl boronate.

Visualizations

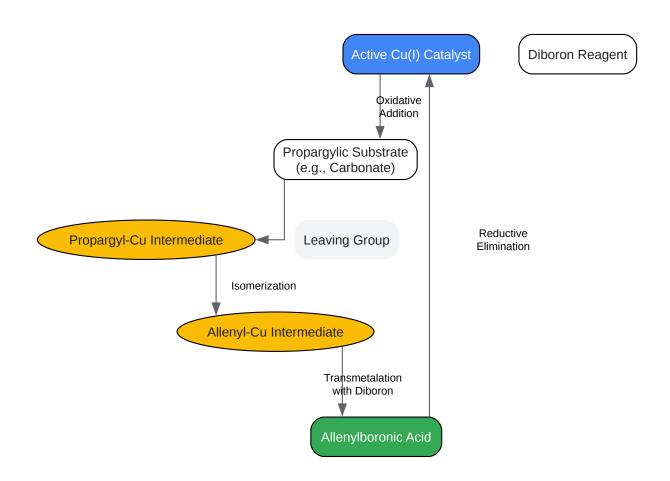
The following diagrams illustrate the general experimental workflow and a proposed mechanistic pathway for the copper-catalyzed synthesis of **allenylboronic acids**.





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Caption: General experimental workflow for copper-catalyzed **allenylboronic acid** synthesis.



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Caption: A simplified proposed mechanistic pathway for the reaction.

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